2,5,6-Trifluoropyridine-3,4-diamine
Overview
Description
2,5,6-Trifluoropyridine-3,4-diamine is a chemical compound with the molecular formula C5H4F3N3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,5,6-Trifluoropyridine-3,4-diamine can be achieved from 2,3,6-trifluoro-5-nitropyridin-4-amine . Another method involves the use of pentachloropyridine, a perhalogenated compound that finds broad applications in many fields of chemistry . Pentachloropyridine can be used as building blocks in the synthesis of chemically relevant organic compounds .Chemical Reactions Analysis
Fluoropyridines, including 2,5,6-Trifluoropyridine-3,4-diamine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are highly reactive toward nucleophilic attack due to their electron-deficient nature . The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .Safety And Hazards
The safety data sheet for a similar compound, 2,4,6-Trifluoropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . Similar precautions may apply to 2,5,6-Trifluoropyridine-3,4-diamine.
properties
IUPAC Name |
2,5,6-trifluoropyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSDKUXPKXRMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631350 | |
Record name | 2,5,6-Trifluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trifluoropyridine-3,4-diamine | |
CAS RN |
6256-96-8 | |
Record name | 2,5,6-Trifluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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